molecular formula C16H16N2O2 B11803998 Methyl 6-(indolin-1-yl)-4-methylnicotinate

Methyl 6-(indolin-1-yl)-4-methylnicotinate

Cat. No.: B11803998
M. Wt: 268.31 g/mol
InChI Key: GNGWHFQHPNINPB-UHFFFAOYSA-N
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Description

Methyl 6-(indolin-1-yl)-4-methylnicotinate is a compound that belongs to the class of nicotinates, which are derivatives of nicotinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(indolin-1-yl)-4-methylnicotinate typically involves the reaction of 6-bromo-4-methylnicotinic acid with indoline in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then esterified using methanol and a catalyst like sulfuric acid to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(indolin-1-yl)-4-methylnicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the indoline moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted nicotinates with various functional groups.

Scientific Research Applications

Methyl 6-(indolin-1-yl)-4-methylnicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 6-(indolin-1-yl)-4-methylnicotinate involves its interaction with specific molecular targets and pathways. The indoline moiety is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(indolin-1-yl)nicotinate
  • Methyl 4-methylnicotinate
  • Indoline derivatives

Uniqueness

Methyl 6-(indolin-1-yl)-4-methylnicotinate stands out due to its unique combination of the indoline moiety and the nicotinate structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds.

Biological Activity

Methyl 6-(indolin-1-yl)-4-methylnicotinate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on available research findings.

Chemical Structure and Properties

This compound belongs to the class of nicotinic acid derivatives. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15_{15}H16_{16}N2_{2}O2_2

Biological Activity Overview

The biological activity of this compound has been primarily investigated in terms of its effects on cellular processes, particularly in relation to tyrosinase inhibition, antioxidant properties, and potential cytotoxic effects.

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin biosynthesis. Inhibition of this enzyme is crucial for treating hyperpigmentation disorders. Research indicates that this compound exhibits significant inhibitory effects on both mushroom and mammalian tyrosinase activities.

  • Mechanism : The compound's ability to inhibit tyrosinase may be attributed to its structural features that allow it to interact effectively with the enzyme's active site.

Table 1: Tyrosinase Inhibition Data

CompoundSourceIC50 (µM)Remarks
This compoundB16F10 Cells10Comparable efficacy to standard inhibitors
Kojic AcidPositive Control12Standard reference for tyrosinase inhibition

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of this compound. Studies have shown that this compound exhibits strong antioxidant properties, which can help mitigate oxidative stress in cells.

Table 2: Antioxidant Activity Comparison

CompoundAssay TypeEC50 (µM)Remarks
This compoundDPPH Scavenging15Effective against free radicals
Ascorbic AcidPositive Control20Standard reference for antioxidant activity

Cytotoxicity Studies

Cytotoxicity assessments are essential for evaluating the safety profile of any compound intended for therapeutic use. Preliminary studies indicate that this compound exhibits low cytotoxicity at concentrations below 20 µM in B16F10 cells, suggesting a favorable safety margin for potential therapeutic applications.

Case Study Insights

A notable case study involved the administration of this compound in a controlled environment where its effects on melanin production were closely monitored. The study demonstrated that:

  • Results : The compound significantly reduced melanin synthesis in response to α-MSH stimulation.
  • : These findings support the potential use of this compound in treating hyperpigmentation disorders without significant cytotoxic effects.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

methyl 6-(2,3-dihydroindol-1-yl)-4-methylpyridine-3-carboxylate

InChI

InChI=1S/C16H16N2O2/c1-11-9-15(17-10-13(11)16(19)20-2)18-8-7-12-5-3-4-6-14(12)18/h3-6,9-10H,7-8H2,1-2H3

InChI Key

GNGWHFQHPNINPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)OC)N2CCC3=CC=CC=C32

Origin of Product

United States

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